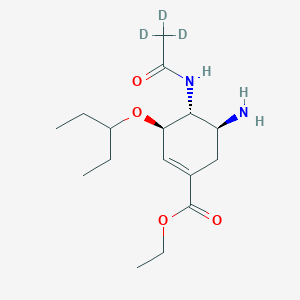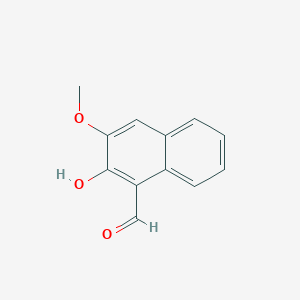
Dehydrojuncusol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dehydrojuncusol is primarily isolated from the rhizomes of Juncus maritimus through a bio-guided fractionation approach . The extraction process involves the use of methylene chloride to obtain the active compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is mainly obtained through natural extraction from Juncus maritimus .
Análisis De Reacciones Químicas
Types of Reactions
Dehydrojuncusol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The specific reagents and conditions for these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For instance, oxidation of this compound may result in the formation of phenanthrenequinone derivatives, while reduction may yield phenanthrene derivatives with additional hydrogen atoms.
Aplicaciones Científicas De Investigación
Dehydrojuncusol has several scientific research applications, including:
Chemistry: It serves as a lead compound for the development of new synthetic pathways and chemical reactions.
Biology: It is used in studies to understand its biological activity and interactions with various biological molecules.
Medicine: This compound has shown potential as an antiviral agent, particularly against the hepatitis C virus.
Mecanismo De Acción
Dehydrojuncusol exerts its antiviral effects by inhibiting the replication of the hepatitis C virus . It targets the NS5A protein, a non-structural protein essential for the replication of the virus . By binding to this protein, this compound prevents the virus from replicating, thereby reducing the viral load in infected cells .
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with a similar structure to dehydrojuncusol.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Phenanthrol: A hydroxylated derivative of phenanthrene.
Uniqueness of this compound
This compound is unique due to its specific antiviral activity against the hepatitis C virus . Unlike other phenanthrene derivatives, this compound specifically targets the NS5A protein, making it a promising candidate for antiviral drug development .
Propiedades
Fórmula molecular |
C18H16O2 |
|---|---|
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
5-ethenyl-1,6-dimethylphenanthrene-2,7-diol |
InChI |
InChI=1S/C18H16O2/c1-4-13-10(2)17(20)9-12-5-6-14-11(3)16(19)8-7-15(14)18(12)13/h4-9,19-20H,1H2,2-3H3 |
Clave InChI |
IZVFYHBVHNNKGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1C=CC3=CC(=C(C(=C32)C=C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine](/img/structure/B11929587.png)


![2-[3-[3-[3-[Bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate](/img/structure/B11929615.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14R,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11929619.png)



![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)


![1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11929672.png)


